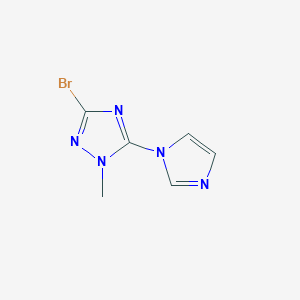
2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 has shown promising results in preclinical studies and is currently undergoing clinical trials for its safety and efficacy.
Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities : A study by Fallah-Tafti et al. (2011) investigated thiazolyl N-benzyl-substituted acetamide derivatives for Src kinase inhibitory activities and potential anticancer properties. They synthesized compounds with thiazole rings, showing inhibition of c-Src kinase and significant cell proliferation inhibition in human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition : Stec et al. (2011) explored N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as an inhibitor of PI3Kα and mTOR, demonstrating its in vitro and in vivo efficacy. The study focused on improving metabolic stability through various heterocyclic analogues (Stec et al., 2011).
Antimicrobial Activity : Badiger et al. (2013) synthesized derivatives of 4-(2-chloro-4-fluorophenyl)thiazole-2-ylamines/acetamides, assessing their antimicrobial activity against various bacteria and fungi. The study highlights the potential of these compounds in developing new antimicrobial agents (Badiger et al., 2013).
Antitumor Activity Evaluation : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, evaluating their antitumor activity against various human tumor cell lines. This study contributes to the search for new anticancer agents (Yurttaş et al., 2015).
Anti-Inflammatory Activity : Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)acetamide and evaluated their anti-inflammatory activity. The findings of this study offer insights into developing new anti-inflammatory drugs (Sunder et al., 2013).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNOS/c20-17-7-5-14(6-8-17)11-19(22)21-12-15-3-1-2-4-18(15)16-9-10-23-13-16/h1-10,13H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEHNVQGOBSJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2894055.png)
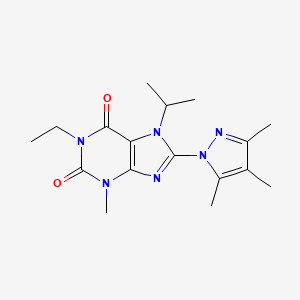
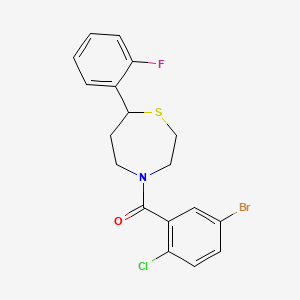
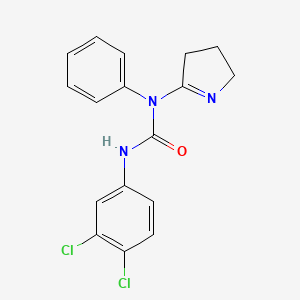
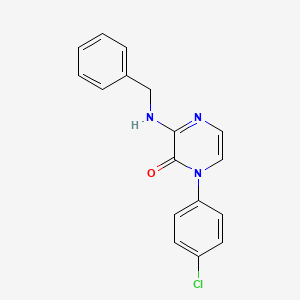
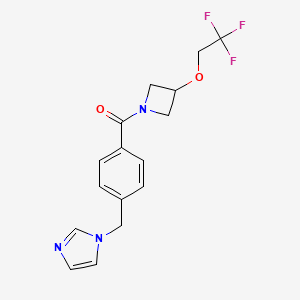
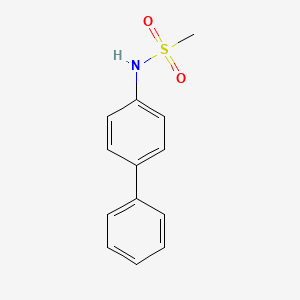
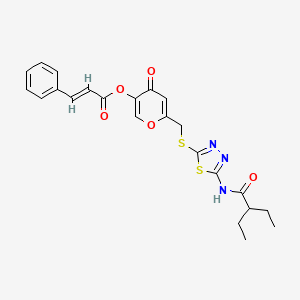
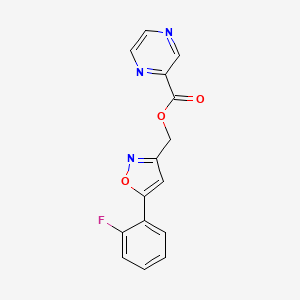

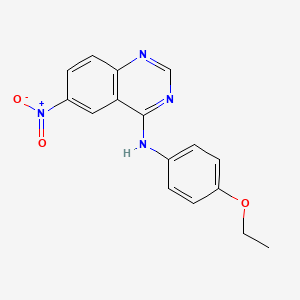
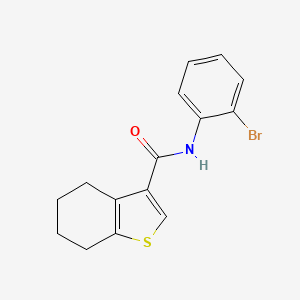
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
